molecular formula C12H13FO4 B12833654 5-(tert-Butyl)-2-fluoroisophthalic acid

5-(tert-Butyl)-2-fluoroisophthalic acid

Cat. No.: B12833654
M. Wt: 240.23 g/mol
InChI Key: IROYJKKOEIGUEF-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-fluoroisophthalic acid is a substituted isophthalic acid derivative featuring a tert-butyl group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. The tert-butyl group imparts significant steric bulk, influencing molecular conformation and solubility, while the fluorine atom introduces electronegativity, altering electronic distribution and reactivity.

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

5-tert-butyl-2-fluorobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H13FO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17)

InChI Key

IROYJKKOEIGUEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-fluoroisophthalic acid typically involves the introduction of the tert-butyl and fluoro groups onto an isophthalic acid precursor. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with isophthalic acid in the presence of a Lewis acid catalyst like aluminum chloride. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-fluoroisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

5-(tert-Butyl)-2-fluoroisophthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-fluoroisophthalic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Electronic Effects

Compound Position 5 Substituent Position 2 Substituent Key Structural Features
5-(tert-Butyl)-2-fluoroisophthalic acid tert-Butyl Fluorine High steric bulk from tert-butyl; electronegative F enhances acidity of COOH groups.
5-(tert-Butyl)-2-hydroxyisophthalic acid tert-Butyl Hydroxyl Hydrogen bonding via -OH; increased polarity compared to F-substituted analog .
2-Chloroisophthalic acid - Chlorine Larger atomic radius of Cl induces greater steric hindrance than F; moderate acidity.
Pyrazole derivative () tert-Butyl (on piperazine) Chlorine/Fluorine Fluorine causes near-perpendicular aromatic ring orientation; Cl induces planar deviations .
  • Steric Effects: The tert-butyl group in all analogs disrupts molecular packing, reducing crystallinity and enhancing solubility in non-polar solvents.
  • Electronic Effects : Fluorine’s electronegativity increases the acidity of adjacent carboxylic groups compared to hydroxyl or chlorine substituents.

Physicochemical Properties

Property This compound 5-(tert-Butyl)-2-hydroxyisophthalic acid Pyrazole Derivative ()
Melting Point Not reported Not reported 356.1–357.2 K
Solubility Moderate in polar aprotic solvents High in polar solvents (due to -OH) Low in ethanol
Acidity (pKa) Lower than hydroxyl analog (F effect) Higher (weaker acid due to -OH) Not reported

Research Findings and Limitations

  • Data Gaps : Specific melting points, solubility, and bioactivity data for the target compound are absent in the provided evidence, necessitating further experimental studies.

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